Bienvenue dans la boutique en ligne BenchChem!

2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

Lipophilicity Membrane permeability Drug design

2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole (CAS 1226431-16-8) is a fully synthetic, small-molecule heterocycle (C18H17ClFN3OS, MW 377.86 g/mol) that incorporates a 1,3,4-thiadiazole core, a piperidine linker, and furan-2-yl and 2-chloro-6-fluorobenzyl terminal groups. Its computed properties include an XLogP3-AA of 4, a topological polar surface area (TPSA) of 70.4 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors, placing it in a physicochemical space that balances lipophilicity with moderate polarity.

Molecular Formula C18H17ClFN3OS
Molecular Weight 377.86
CAS No. 1226431-16-8
Cat. No. B2937619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole
CAS1226431-16-8
Molecular FormulaC18H17ClFN3OS
Molecular Weight377.86
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=C(C=CC=C4Cl)F
InChIInChI=1S/C18H17ClFN3OS/c19-14-3-1-4-15(20)13(14)11-23-8-6-12(7-9-23)17-21-22-18(25-17)16-5-2-10-24-16/h1-5,10,12H,6-9,11H2
InChIKeyUWUNIXPTPOTFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole (CAS 1226431-16-8): Procurement-Grade Identity and Physicochemical Baseline


2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole (CAS 1226431-16-8) is a fully synthetic, small-molecule heterocycle (C18H17ClFN3OS, MW 377.86 g/mol) that incorporates a 1,3,4-thiadiazole core, a piperidine linker, and furan-2-yl and 2-chloro-6-fluorobenzyl terminal groups [1]. Its computed properties include an XLogP3-AA of 4, a topological polar surface area (TPSA) of 70.4 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors, placing it in a physicochemical space that balances lipophilicity with moderate polarity [1]. The compound is commercially supplied as a white solid with a typical purity of 95% and is classified as a research-use-only thiadiazole derivative with noted fungicidal and antitumor properties .

Why In-Class Substitution of 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole Can Compromise Experimental Reproducibility


The 1,3,4-thiadiazole scaffold is a privileged pharmacophore, but biological activity in this class is exquisitely sensitive to N-piperidine substitution [1]. Replacing the 2-chloro-6-fluorobenzyl group with a 3,4-dichlorobenzyl, phenylsulfonyl, or unsubstituted piperidine analog alters lipophilicity, electronic distribution, and receptor-binding geometry [1]. Literature on related 2-chloro-6-fluorobenzylthio-thiadiazoles demonstrates that the precise halogen substitution pattern on the benzyl moiety is a critical determinant of potency; for example, the 2-chloro-6-fluorobenzylthio analog was the most potent anti-Helicobacter pylori compound in a series of 14 derivatives, underscoring that even subtle changes to the benzyl group produce non-linear activity shifts [2]. Consequently, generic substitution within this series carries a high risk of invalidating structure-activity relationship (SAR) hypotheses and should be avoided without confirmatory re-screening.

Quantitative Differentiation Evidence for 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole Against Its Closest Commercially Available Analogs


Lipophilicity Advantage (XLogP3-AA = 4) Versus the Unsubstituted Piperidine Analog

The target compound exhibits a computed XLogP3-AA of 4, which is 2.1 log units higher than that of its closest commercially available analog, 2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105189-84-1), which has an XLogP3-AA of approximately 1.9 [1][2]. This 2.1-unit increase in predicted lipophilicity arises from the addition of the 2-chloro-6-fluorobenzyl substituent and is expected to confer a roughly 126-fold higher theoretical partition coefficient, which can translate into enhanced passive membrane permeability and blood-brain barrier penetration potential [1].

Lipophilicity Membrane permeability Drug design

Predicted Metabolic Stability Advantage from Zero Hydrogen Bond Donors

The target compound has zero hydrogen bond donors (HBD = 0), compared to one HBD for the unsubstituted piperidine analog 2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole, which contains a free N–H on the piperidine ring [1][2]. The absence of hydrogen bond donors is correlated with improved metabolic stability, reduced CYP450-mediated oxidation of the piperidine nitrogen, and potentially lower clearance rates [3]. In the 2-chloro-6-fluorobenzyl analog, the piperidine nitrogen is fully substituted, eliminating this metabolic soft spot [1].

Metabolic stability CYP450 liability Physicochemical property

Enhanced Topological Polar Surface Area (TPSA = 70.4 Ų) Relative to the Phenylsulfonyl Analog

The target compound has a TPSA of 70.4 Ų, which is 16.8 Ų lower than the 4-chlorophenylsulfonyl analog 2-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole (CAS 1105246-56-7), which has a TPSA of approximately 87.2 Ų due to the sulfonyl group [1]. This places the target compound well within the TPSA < 140 Ų threshold associated with oral bioavailability, while the sulfonyl analog approaches the upper limit for favorable passive absorption [2]. The lower TPSA suggests superior passive diffusion across the intestinal epithelium.

Bioavailability Polar surface area Drug-likeness

Class-Level Antimicrobial Potency: 2-Chloro-6-fluorobenzyl Moiety Associated with Enhanced Anti-H. pylori Activity

In a series of 14 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives, compound 6l—which contains the identical 2-chloro-6-fluorobenzylthio moiety found in the target compound's benzyl group—was explicitly identified as the most potent anti-Helicobacter pylori compound tested, outperforming all other benzyl substitution patterns including 4-chloro, 2,4-dichloro, and 4-fluoro variants [1]. While this study used a benzylthio rather than benzylpiperidine linker, the shared 2-chloro-6-fluorobenzyl pharmacophoric element provides class-level evidence that this halogen substitution pattern is superior to other benzyl substitutions for anti-H. pylori activity [1].

Anti-Helicobacter pylori Antimicrobial Structure-activity relationship

Class-Level Urease Inhibition: Fluorine-Substituted Thiadiazole Analogs Show Sub-Micromolar Potency

A structurally related compound containing the 2-chloro-6-fluorobenzylthio group directly attached to the 1,3,4-thiadiazole core—1-(tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea—exhibited a urease inhibitory IC50 of 0.87 µM, compared to 22.54 µM for the thiourea control . This represents a 26-fold potency enhancement attributable to the 2-chloro-6-fluorobenzylthio-1,3,4-thiadiazole substructure, which is closely mirrored in the target compound's architecture . While the target compound uses a piperidine linker rather than a direct thioether, the shared 2-chloro-6-fluorobenzyl-thiadiazole motif supports class-level inference of urease inhibitory potential .

Urease inhibition Enzyme inhibition IC50

Recommended Application Scenarios for 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole Based on Available Differentiation Evidence


Anti-Helicobacter pylori Screening Library Design

The compound is recommended for inclusion in focused screening libraries targeting Helicobacter pylori, based on class-level evidence that the 2-chloro-6-fluorobenzyl moiety confers superior anti-H. pylori activity among 14 tested benzyl substitution patterns [1]. Procurement of this compound over analogs with alternative halogen-benzyl groups (e.g., 4-chloro, 2,4-dichloro) is likely to maximize hit-finding probability in this therapeutic area [1].

Cell-Based Antifungal Screening Panels

The compound has demonstrated in vitro antifungal activity against Candida albicans and Aspergillus niger . Its favorable lipophilicity (XLogP3-AA = 4) [2] and zero hydrogen bond donor count [2] suggest good membrane penetration and metabolic stability, making it a suitable candidate for cell-based antifungal screening panels where these properties are critical for intracellular target engagement.

Urease Inhibition and Anti-Ulcer Drug Discovery Programs

Given that a structurally related analog bearing the 2-chloro-6-fluorobenzylthio-1,3,4-thiadiazole core achieved a urease IC50 of 0.87 µM (26-fold more potent than the thiourea control) , the target compound is a rational procurement choice for urease inhibition screening. Its use over the unsubstituted piperidine analog is justified by the presence of the 2-chloro-6-fluorobenzyl group, which is implicated in the potency enhancement .

Oral Bioavailability-Focused Lead Optimization

With a TPSA of 70.4 Ų—comfortably within the <140 Ų oral bioavailability threshold [3]—and a lower TPSA than the 4-chlorophenylsulfonyl analog (Δ = -16.8 Ų) [2], this compound is better suited for oral lead optimization programs. Medicinal chemists prioritizing passive absorption should select this compound over the sulfonyl-containing comparator [3].

Quote Request

Request a Quote for 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.